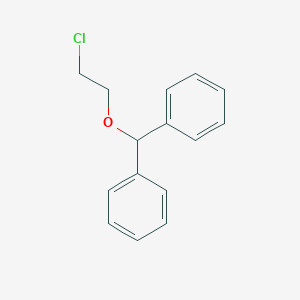

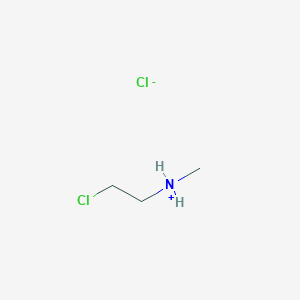

2-chloro-N-methylethanamine hydrochloride

Overview

Description

2-Chloro-N-methylethanamine hydrochloride (2C-HCl) is an analog of the well-known drug phenethylamine. It is a crystalline, white powder that is soluble in water and has a melting point of 107-109°C. 2C-HCl is a member of the phenethylamine family and is structurally similar to mescaline and MDMA. It is a psychoactive drug that has been used in scientific research to explore its effects on the brain and behavior.

Scientific Research Applications

Chlorinated Compounds in Environmental Science

Chlorinated compounds like triclosan (TCS) and others have been extensively studied for their occurrence, toxicity, and degradation in the environment. These studies highlight the environmental impact of chlorinated compounds, their persistence, and the risks associated with their widespread use in consumer products. For instance, triclosan, a synthetic antibacterial agent found in various household and personal care products, has been detected in different environmental compartments due to partial elimination in sewage treatment plants. Its presence in the environment raises concerns about toxicity towards aquatic organisms and the potential for forming more toxic and persistent compounds through transformation processes such as chlorination, biological methylation, and photooxidation (Bedoux et al., 2012).

Chlorinated Compounds in Toxicology and Public Health

Research on other chlorinated compounds, such as dichloromethane (methylene chloride), chlorpyrifos, and methyl chloroisothiazolinone/methylisothiazolinone (MCI/MI), focuses on their toxicological effects, potential risks to human health, and mechanisms of action. These studies often aim to assess the risk of exposure to these compounds, especially concerning cancer risk, neurodevelopmental effects, and allergic contact potential. For example, insights from epidemiology into dichloromethane and cancer risk have indicated variable effects on different forms of cancer, with some studies observing associations between exposure and increased risks of specific cancers (Cooper et al., 2011).

Chlorinated Compounds in Agriculture and Industrial Applications

The role of chlorinated compounds in agriculture, such as the use of herbicides and pesticides, is another area of significant research. Studies have examined the mechanisms of lung toxicity, clinical features, and treatment options related to exposure to specific chlorinated compounds like paraquat dichloride, highlighting the need for effective management and treatment strategies to mitigate health risks associated with their use (Dinis-Oliveira et al., 2008).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known to be used in the preparation of various derivatives that can interact with different targets .

Mode of Action

It is an intermediate and starting reagent for organic synthesis , suggesting that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

The compound is used in the preparation of pyrimidine derivatives and related heterocycles as CDK inhibitors for the treatment of diseases . It is also used in the preparation of amino derivatives of B-homoandrostanes and B-heteroandrostanes for the treatment of cardiovascular disorders . These suggest that it may be involved in the regulation of cell cycle and cardiovascular functions.

Result of Action

Its derivatives are known to have therapeutic effects in the treatment of diseases .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

properties

IUPAC Name |

2-chloro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN.ClH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSHJLJPYBUBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884087 | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4535-90-4 | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4535-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl(methyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.